molecular formula C10H14O2 B1347248 (4-Propoxyphenyl)methanol CAS No. 90925-43-2

(4-Propoxyphenyl)methanol

Cat. No. B1347248
CAS RN: 90925-43-2
M. Wt: 166.22 g/mol
InChI Key: BUJZENMUXBWWFE-UHFFFAOYSA-N
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Patent
US07534547B2

Procedure details

4-hydroxybenzyl alcohol (12.4 g: 100.0 mmol) was dissolved in 100 ml of dimethylsulfoxide (DMSO), and an aqueous solution of potassium hydroxide (KOH/H2O: 6.6 g/15 ml) was added to the mixture. After the resultant mixture was dissolved homogeneously by stirring, n-propyl bromide (12.3 g:100.0 mmol) was added thereto, and the reaction was carried out at a room temperature for 24 hours. The reaction mixture was poured into 1 L of an iced water and a solid was formed by stirring. The resultant solid was collected by filtration, dried, and recrystallized from toluene to provide 15.8 g (95.2 mmol) of 4-n-propyloxybenzyl alcohol.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.3 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.[OH-].[K+].[CH3:12][CH2:13][CH2:14]Br.O>CS(C)=O>[CH2:12]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1)[CH2:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
OC1=CC=C(CO)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
12.3 g
Type
reactant
Smiles
CCCBr
Step Five
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solid was formed
STIRRING
Type
STIRRING
Details
by stirring
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CC)OC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 95.2 mmol
AMOUNT: MASS 15.8 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.